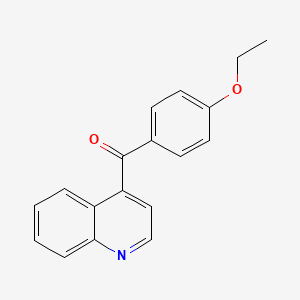

4-(4-Ethoxybenzoyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the chemical sciences. researchgate.netnih.gov Its importance stems from its presence in a wide array of natural products and its role as a fundamental building block in the synthesis of numerous biologically active compounds. researchgate.netijfans.orgmdpi.com The unique electronic and structural features of the quinoline nucleus allow for diverse chemical modifications, making it a versatile scaffold for the design and development of novel molecules with a broad spectrum of applications. orientjchem.orgnih.gov

In medicinal chemistry, quinoline derivatives have been extensively investigated and developed as therapeutic agents. orientjchem.orgnih.gov The scaffold is a key component in drugs with activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory. researchgate.netnih.govorientjchem.orgnih.govbenthamdirect.com The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the planar aromatic system can engage in π-π stacking interactions, both of which are crucial for binding to biological targets. benthamdirect.com The ability to introduce various functional groups at different positions on the quinoline ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. orientjchem.org

Beyond pharmaceuticals, the quinoline scaffold is also significant in materials science and other chemical disciplines. Its inherent photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and chemical sensors. Furthermore, quinoline derivatives are utilized as catalysts and ligands in organic synthesis. The continued exploration of quinoline chemistry promises to yield new compounds with valuable applications across various scientific fields. ijfans.org

Overview of Benzoylquinoline Derivatives

Benzoylquinolines are a class of compounds characterized by a benzoyl group attached to a quinoline ring. The position of the benzoyl group on the quinoline scaffold can vary, leading to a wide range of isomers with distinct chemical and physical properties. The synthesis of these derivatives has been an area of active research, with various methods developed to achieve their construction. acs.orgrsc.org

One common approach to synthesizing benzoylquinolines involves the Friedel-Crafts acylation of quinoline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. Other methods include the oxidation of corresponding benzylquinolines and transition metal-catalyzed cross-coupling reactions. acs.org For instance, an efficient method for accessing 8-benzoylquinolines involves the palladium-catalyzed arylation and oxidation of 8-methylquinolines. acs.org The synthesis of 2,3-dicarbonylquinoline derivatives, including 2,3-benzoylquinolines, has been achieved through a K2S2O8-mediated metal-free radical dehydrogenative cross-coupling reaction. rsc.org

The biological activities of benzoylquinoline derivatives have been a subject of considerable interest. For example, certain 2-substituted 3-arylquinoline derivatives, such as 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline, have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. nih.gov Additionally, some benzoylquinoline derivatives have been investigated for their potential as larvicidal agents. researchgate.net The diverse biological profiles of these compounds highlight the importance of the benzoylquinoline scaffold in the development of new therapeutic agents.

Scope of Academic Research on 4-(4-Ethoxybenzoyl)quinoline and Related Structures

Academic research on this compound and its structurally related analogs has primarily focused on their synthesis and chemical characterization. While specific biological activity data for this compound itself is not extensively documented in the public domain, the broader class of benzoylquinolines to which it belongs has been the subject of various studies.

Several related structures have been synthesized and cataloged in chemical databases. These include compounds with modifications to the quinoline ring or the benzoyl moiety. For example, 3-(4-ethoxybenzoyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline molport.com and 6-chloro-3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)quinoline have been reported, indicating an interest in exploring the effects of different substituents on the quinoline core. The synthesis of 3-(4-ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has also been documented. chemdiv.com

The synthesis of related benzoylquinoline derivatives often involves multi-step reaction sequences. For instance, the preparation of 4-hydroxy-N′-(4-substituted-benzoyl)quinoline-3-carbohydrazides has been achieved through a Gould–Jacob cyclization reaction as a key step. thieme-connect.com The synthesis of pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, some of which contain a benzoyl group, has been accomplished via [3+2] cycloaddition reactions. nih.gov These synthetic efforts contribute to the growing library of quinoline-based compounds and provide a foundation for future investigations into their potential applications.

While direct studies on the biological activity of this compound are limited, research on related compounds provides some context. For example, various quinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific arrangement of the ethoxybenzoyl group at the 4-position of the quinoline ring in the target compound likely influences its steric and electronic properties, which in turn would affect its interactions with biological targets. Further research is necessary to fully elucidate the chemical and biological profile of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-21-14-9-7-13(8-10-14)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGYBQWHGHLSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Ethoxybenzoyl Quinoline and Analogues

Classical and Named Reactions for Quinoline (B57606) and Quinolone Synthesis

A number of well-established reactions provide access to the quinoline and quinolone ring systems. These methods, often named after their discoverers, rely on the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. While some of these reactions may not directly yield a 4-acylquinoline, they form the fundamental basis for obtaining the core heterocyclic structure, which can be further functionalized.

Gould-Jacobs Reaction and its Regioselectivity

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. d-nb.infowikipedia.org The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate, to form an anilinomethylenemalonate. wikipedia.orgresearchgate.net Subsequent thermal cyclization of this intermediate leads to a 4-hydroxy-3-carboalkoxyquinoline. d-nb.infowikipedia.org Saponification followed by decarboxylation then furnishes the 4-hydroxyquinoline (B1666331). d-nb.infowikipedia.org

The regioselectivity of the Gould-Jacobs reaction is a critical consideration when using substituted anilines. d-nb.info The cyclization can occur at either of the two ortho positions of the aniline ring. The outcome is generally governed by both steric and electronic factors. d-nb.info For anilines bearing an electron-donating group at the meta-position, the reaction is particularly effective. wikipedia.org

While the classical Gould-Jacobs reaction yields a 4-hydroxyquinoline, it does not directly install a 4-aroyl group. However, the resulting 4-hydroxyquinoline could potentially be converted to a 4-haloquinoline, which could then undergo a metal-catalyzed cross-coupling reaction with an appropriate organometallic reagent derived from 4-ethoxybenzaldehyde or a related precursor to introduce the desired benzoyl moiety.

Table 1: Examples of the Gould-Jacobs Reaction

| Aniline Derivative | Malonate Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | High-temperature reflux | 4-Hydroxyquinoline | Good | wikipedia.org |

| 3-Methoxyaniline | Diethyl ethoxymethylenemalonate | Thermal cyclization | 7-Methoxy-4-hydroxyquinoline | Moderate | d-nb.info |

| 5-Aminoindole | Diethyl ethoxymethylenemalonate | Thermal cyclization | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives | - | wikipedia.org |

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions play a crucial role in determining the final product. At lower temperatures, the reaction favors the formation of a β-arylaminoacrylate, which upon thermal cyclization at high temperatures (around 250 °C), yields the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

This method, similar to the Gould-Jacobs reaction, produces a 4-hydroxyquinoline and would require subsequent functionalization to introduce the 4-(4-ethoxybenzoyl) group.

Table 2: Solvents and Conditions in the Conrad-Limpach Synthesis

| Aniline | β-Ketoester | Solvent | Temperature (°C) | Product | Reference |

| Aniline | Ethyl acetoacetate | Mineral Oil | ~250 | 4-Hydroxy-2-methylquinoline | wikipedia.org |

| Substituted Anilines | Various β-ketoesters | Various high-boiling solvents | >250 | Substituted 4-hydroxyquinolines | nih.gov |

Biere-Seelen Synthesis

The Biere-Seelen synthesis, developed in 1979, is a method for preparing quinolin-4-ones starting from methyl anthranilate. mdpi.com The synthesis begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which leads to an enaminoester intermediate. mdpi.com This intermediate then undergoes cyclization in the presence of a strong base to form a quinolin-4-one diester. mdpi.com Subsequent regioselective hydrolysis can afford either the ester or the dicarboxylic acid derivative. mdpi.com

This approach offers a different starting material compared to the aniline-based methods and could be adapted to produce a quinoline with functionality at the 4-position, although direct installation of the ethoxybenzoyl group is not a feature of the primary reaction sequence.

Camps Reaction

The Camps reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a mixture of two isomeric hydroxyquinolines. The reaction proceeds via an intramolecular aldol-type condensation. The starting o-acylaminoacetophenone can be prepared through various methods, including the acylation of an o-aminoacetophenone.

To potentially synthesize a precursor for 4-(4-Ethoxybenzoyl)quinoline using the Camps reaction, one could envision starting with 2-aminoacetophenone. Acylation of the amino group with 4-ethoxybenzoyl chloride would yield N-(2-acetylphenyl)-4-ethoxybenzamide. Base-catalyzed cyclization of this intermediate could then theoretically lead to the formation of a quinoline ring. However, the Camps reaction typically yields 2- and 4-hydroxyquinolines, and the regioselectivity would need to be controlled.

Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The reaction proceeds through the base-catalyzed opening of the isatin ring to form an isatoic acid salt, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. wikipedia.org

This reaction is particularly relevant to the synthesis of this compound. By employing 1-(4-ethoxyphenyl)ethan-1-one (4-ethoxyacetophenone) as the carbonyl component, the Pfitzinger reaction could directly introduce the desired 4-ethoxybenzoyl moiety at the 4-position of the quinoline ring, albeit with a carboxylic acid group at the 2-position. This carboxylic acid could potentially be removed in a subsequent decarboxylation step.

Table 3: Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

| Isatin Derivative | Carbonyl Compound | Base | Product | Reference |

| Isatin | Acetone | Potassium Hydroxide (B78521) | 2-Methylquinoline-4-carboxylic acid | researchgate.net |

| Isatin | Various ketones | Strong base | Substituted quinoline-4-carboxylic acids | researchgate.net |

| 5-Substituted Isatins | Acyclic and cyclic ketones | Base | 6-Substituted quinoline-4-carboxylic acids | ui.ac.id |

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a method for preparing 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com In contrast to the Conrad-Limpach synthesis, the Knorr synthesis is typically carried out under acidic conditions, often using concentrated sulfuric acid, which promotes the formation of a β-ketoanilide intermediate. wikipedia.org This anilide then undergoes intramolecular cyclization to yield the 2-hydroxyquinoline. wikipedia.orgsynarchive.com

Under certain conditions, the Knorr synthesis can also lead to the formation of 4-hydroxyquinolines as a competing product. wikipedia.org The ratio of 2-hydroxy to 4-hydroxyquinoline can be influenced by the amount and type of acid used. wikipedia.org For instance, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the 4-hydroxyquinoline. wikipedia.org

Given that the Knorr synthesis primarily yields 2-hydroxyquinolines, it is less directly applicable for the synthesis of this compound.

Modern Catalytic Approaches for Benzoylquinoline Derivatives

Modern organic synthesis has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance that classical methods often lack. These approaches are particularly well-suited for constructing complex molecules like this compound.

Transition metal-catalyzed reactions, particularly those employing palladium and copper, have become indispensable tools for the synthesis of complex heterocyclic systems. nih.govnih.gov These methods often rely on cross-coupling and C-H activation strategies to forge new carbon-carbon bonds under milder conditions than classical syntheses.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for constructing C-C bonds. Strategies relevant to the synthesis of aroylquinolines could include:

Suzuki or Stille Coupling: Reaction of a 4-haloquinoline with an (4-ethoxyphenyl)boronic acid (Suzuki) or organostannane (Stille) reagent, followed by oxidation of an intermediate. A more direct approach would be a carbonylative coupling involving a 4-haloquinoline, an arylboronic acid, and a carbon monoxide source.

C-H Activation/Acylation: A modern and highly efficient strategy involves the direct C-H functionalization of the quinoline core. A palladium catalyst could mediate the direct acylation of the C4-H bond of a quinoline precursor with an appropriate acyl donor, such as an acid chloride or anhydride. For instance, palladium(II)-catalyzed C-H activation has been successfully used to generate C1-benzoyl isoquinolines, a structurally related system, demonstrating the feasibility of such an approach. rsc.org

Copper-Catalyzed Synthesis: Copper catalysts are also prominent in the synthesis of N-heterocycles and can be used in C-C bond-forming reactions. organic-chemistry.orgnih.gov Copper-catalyzed cascade reactions, for example, can be employed to construct complex heterocyclic cores from simple starting materials in a single step. nih.gov A potential route to 4-aroylquinolines could involve a copper-catalyzed coupling of a suitably functionalized quinoline precursor with an aroyl-containing fragment.

These modern catalytic methods offer significant advantages in terms of efficiency and the ability to install complex functional groups late in a synthetic sequence. While specific examples for the synthesis of this compound are not widespread, the principles of transition metal-catalyzed C-H acylation and cross-coupling reactions represent the most promising and direct strategies for its construction.

| Modern Catalytic Approaches: General Characteristics | |

| Catalysts | Palladium (Pd), Copper (Cu), Rhodium (Rh), Iridium (Ir) nih.govresearchgate.net |

| Reaction Types | Cross-Coupling (Suzuki, Stille), C-H Activation/Acylation, Carbonylative Coupling, Cascade Reactions rsc.orgnih.govmdpi.com |

| Advantages | High selectivity, Functional group tolerance, Milder reaction conditions, High efficiency |

| Applicability to this compound | High; direct C4-H acylation or cross-coupling of a 4-haloquinoline are highly plausible and efficient routes. |

Transition Metal-Catalyzed Reactions

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for the introduction of carbonyl groups. While direct C-4 aroylation of quinoline via a carbonylation reaction is not widely documented, related palladium-catalyzed methodologies are instrumental in synthesizing quinoline precursors and analogues. For instance, palladium-catalyzed carbonylative cyclization of alkyne-tethered o-iodoanilines has been used to produce quinolin-2(1H)-ones. Furthermore, the palladium-catalyzed α-arylation of carbonyl compounds is a robust method for creating C-C bonds, which can be a key step in a multi-step synthesis of 4-aroylquinolines. In this approach, an enolate can be coupled with an ortho-functionalized aryl halide, with the resulting product being a precursor that can be cyclized to form a quinoline ring.

A related strategy involves the palladium-catalyzed carbonylative cyclization/arylation cascade, which has been successfully applied to the synthesis of 2-aroyl indolizines. This method proceeds through the formation of an aroyl palladium species, which then triggers a cyclization. A similar mechanistic pathway could conceptually be applied to quinoline synthesis, starting from suitably functionalized anilines and alkynes under a carbon monoxide atmosphere.

| Catalyst System | Substrates | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | 1-iodoisoquinoline, various amines, CO | Isoquinoline-1-carboxamides | Not directly cited |

| PdCl₂(CH₃CN)₂ / CuCl₂ | Aryl alkenes/alkenols, CO | Chromane esters/lactones | Not directly cited |

| Pd catalyst | o-iodoanilines, acrylic acid | 4-arylquinolin-2(1H)-ones | Not directly cited |

This table represents the general applicability of palladium-catalyzed reactions for related heterocyclic systems, as direct palladium-catalyzed C-4 carbonylation for 4-aroylquinolines is not extensively reported.

Copper(I)-Catalyzed Direct Cyclization

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of N-heterocycles. Copper(I) catalysts can facilitate the direct cyclization of anilines with various partners to form the quinoline core. One such method involves the intermolecular cyclization of anilines and terminal acetylene esters to yield quinolines.

Another relevant copper-catalyzed approach is the three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles, which produces quinoline-4-thiols. nih.govresearchgate.netrsc.org The sulfide group at the C-4 position can potentially be transformed into other functional groups, offering an indirect route to 4-substituted quinolines. Furthermore, copper-catalyzed dual cyclization reactions have been developed for the synthesis of more complex fused systems like quinindolines, demonstrating the utility of copper in facilitating intramolecular C-N bond formation to construct the quinoline subunit. researchgate.net

| Catalyst | Reactants | Product | Yield |

| Cu(OTf)₂ | Anilines, Alkynes | 4-Quinolones | Up to 89% |

| CuI | Diaryliodonium salts, Alkynyl sulfides, Nitriles | Quinoline-4-thiols | Moderate to good |

| Cu₂O / BF₃·OEt₂ | Substituted anilines, nitriles | Quinindolines | Moderate to good |

This table showcases copper-catalyzed methods for synthesizing quinoline derivatives, which could be adapted for 4-aroylquinoline synthesis.

Cobalt(III)-Catalyzed C-H Coupling

Cobalt catalysis has gained prominence for its ability to mediate C-H activation and functionalization, offering an atom-economical approach to building molecular complexity. In the context of quinoline synthesis, cobalt(III) catalysts have been utilized for the C-8 selective C-H and C-O coupling of quinoline N-oxides with internal alkynes. While this directs functionalization to a different position, it highlights the potential of cobalt in activating the quinoline ring.

More pertinent to the synthesis of 4-substituted quinolines is the cobalt-catalyzed direct C-4 selective alkylation of quinolines. elsevierpure.com By modifying the reaction conditions previously used for pyridines, selective alkylation at the C-4 position of the quinoline ring has been achieved with high regioselectivity. elsevierpure.com Although this method introduces an alkyl group, it establishes a precedent for cobalt-catalyzed C-4 functionalization. Further development could potentially extend this methodology to C-4 acylation.

| Catalyst System | Substrates | Product | Selectivity (C-4/C-2) |

| Co(OAc)₂ / BuLi / Pyridine (B92270) | Quinolines, Alkenes | C-4 Alkylated Quinolines | >20:1 to 2.5:1 |

| Cp*Co(III) | Quinoline N-oxide, Internal alkynes | C-8 Functionalized Quinolines | N/A |

This table illustrates the regioselective functionalization of quinolines using cobalt catalysts.

Iron(III)-Catalyzed Oxidative Coupling

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for sustainable chemical synthesis. Iron(III)-catalyzed reactions have been developed for the synthesis of substituted quinolines. A notable example is the three-component coupling reaction of aldehydes, amines, and styrenes, which yields 2,4-disubstituted quinolines using ferric chloride (FeCl₃) as the catalyst and oxygen as the oxidant. chemistryviews.org

Another iron-catalyzed approach involves the oxidative coupling of N-alkylanilines and alkynes. More directly related to the synthesis of 4-acylquinolines is the potential for radical acylation. The Minisci reaction, which involves the addition of acyl radicals to heteroaromatic compounds, can be promoted by iron salts. For instance, the reaction of quinoline with acetaldehyde and a peroxide in the presence of ferrous sulfate has been shown to produce 2,4-diacetylquinoline, demonstrating that C-4 acylation is feasible via a radical pathway. rsc.org Additionally, iron-catalyzed C-H allylation of quinolines at the C-4 and C-5 positions has been reported, further showcasing the potential of iron in C-4 functionalization. acs.org

| Catalyst | Reactants | Product | Key Features |

| FeCl₃ | Aldehydes, Amines, Styrenes | 2,4-Disubstituted Quinolines | Inexpensive catalyst, O₂ as oxidant |

| FeSO₄ | Quinoline, Acetaldehyde, Peroxide | 2,4-Diacetylquinoline | Radical C-4 acylation |

| Fe(phen)Cl₃·H₂O | Quinoline, Carboxylic acids | 4-Hydroxyalkyl Quinolines | Visible-light-driven |

This table highlights iron-catalyzed methods for the synthesis and functionalization of the quinoline ring.

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. Their ability to induce umpolung (polarity reversal) reactivity is particularly useful. In the context of quinoline synthesis, NHCs have been used to catalyze the indirect Friedländer annulation, starting from 2-aminobenzyl alcohol and ketones. researchgate.net

While direct NHC-catalyzed C-4 acylation of a pre-formed quinoline ring is not a common transformation, NHCs play a crucial role in generating acyl anion equivalents from aldehydes. This reactivity is central to the Stetter reaction, where an acyl anion equivalent adds to a Michael acceptor. Conceptually, a similar strategy could be envisioned where a quinoline derivative bearing an appropriate activating group at C-4 could act as the acceptor for an NHC-generated acyl anion. Furthermore, NHC-mediated radical acylation reactions have been developed, which could potentially be applied to quinoline substrates. nih.govnih.gov

| Catalyst Type | Reaction | Precursors | Product Type |

| NHC | Indirect Friedländer Annulation | 2-Aminobenzyl alcohol, Ketones | Polysubstituted Quinolines |

| NHC | Umpolung of Imines | Quinoxalin-2-ones, Isatins | Functionalized Oxindoles |

This table provides examples of NHC-catalyzed reactions for the synthesis of quinoline and related heterocycles.

Organocatalysis (e.g., 9-Azajulolidine-Catalyzed Tandem Acyl Transfer–Cyclization)

Organocatalysis provides a metal-free alternative for the synthesis of complex molecules. 9-Azajulolidine, a highly nucleophilic pyridine derivative, has been shown to be an effective catalyst for tandem acyl transfer–cyclization reactions. This methodology has been successfully applied to the synthesis of 3-acyl-4-quinolinones from N,N-diacyl-o-alkynoylaniline derivatives. In this reaction, a less-hindered acyl group on the nitrogen atom is selectively transferred to the C-3 position of the quinolinone skeleton. While this specific method yields the 3-acyl isomer, it demonstrates the principle of using organocatalysis to construct acylated quinoline systems. The development of related organocatalytic systems could potentially achieve C-4 acylation.

| Catalyst | Substrate | Product | Yield |

| 9-Azajulolidine | N,N-Diacyl-o-alkynoylanilines | 3-Acyl-4-quinolinones | Moderate to good |

This table shows a specific application of 9-azajulolidine in the synthesis of acylated quinolinones.

Other Acid-Catalyzed Reactions (e.g., Thiamine (B1217682) Hydrochloride in Aqueous Media)

Acid catalysis is a classical and still widely used strategy for the synthesis of quinolines. Thiamine hydrochloride (Vitamin B1), a readily available and environmentally benign compound, can function as an effective catalyst in aqueous media. It has been employed in the one-pot, three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines to produce highly substituted quinolines, such as 4-amino-2-benzoylquinoline-3-carboxamide. rsc.orgnih.govresearchgate.net This demonstrates the feasibility of incorporating a benzoyl moiety into the quinoline scaffold under these conditions, albeit at the C-2 position and with other substituents present. rsc.orgnih.govresearchgate.net

More broadly, acid-catalyzed cyclization reactions are a direct method for constructing the quinoline ring. A relevant example is the synthesis of 8-methoxy-4-(4-methoxyphenyl)quinoline, a close analogue of the target compound. nih.gov This synthesis was achieved by reacting 3-dimethylamino-1-(4-methoxyphenyl)-propan-1-one with 2-methoxyaniline in the presence of concentrated hydrochloric acid. nih.gov This reaction proceeds via an acid-catalyzed condensation and cyclization pathway to directly install the 4-aroyl substituent onto the newly formed quinoline ring. This approach is a strong indicator that a similar strategy could be employed for the synthesis of this compound.

| Catalyst / Acid | Reactants | Product | Key Features |

| Thiamine Hydrochloride | 2-Cyano-N-methylacetamide, Arylglyoxals, Arylamines | 4-Amino-2-benzoylquinoline-3-carboxamides | One-pot, aqueous media |

| Concentrated HCl | 3-Dimethylamino-1-(4-methoxyphenyl)-propan-1-one, 2-Methoxyaniline | 8-Methoxy-4-(4-methoxyphenyl)quinoline | Direct synthesis of a 4-aroylquinoline analogue |

This table presents examples of acid-catalyzed syntheses of quinoline derivatives.

One-Pot and Multi-Component Synthetic Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, have become a cornerstone of modern organic synthesis. rsc.org These reactions are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a single step, which simplifies procedures and reduces waste. rsc.org For the synthesis of quinoline derivatives, several named MCRs, such as the Doebner, Pfitzinger, and Povarov reactions, have been adapted and optimized. nih.govresearchgate.net

One-pot synthesis of quinoline-4-carboxylic acid derivatives, structurally related to benzoylquinolines, can be achieved through the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid. researchgate.net Researchers have developed protocols using catalysts like ytterbium perfluorooctanoate in water, which allows for an environmentally benign process with catalyst recycling. researchgate.net Another approach involves a three-component reaction modeled on the Doebner reaction that is not restricted by the type of aniline used, accommodating both electron-deficient and electron-donating anilines to produce a wide range of quinoline-4-carboxylic acids. nih.gov

Furthermore, novel one-pot methods have been developed for quinoline-fused systems. For instance, a facile synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones has been reported from the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a promoter. nih.gov This demonstrates the power of one-pot reactions to build complex heterocyclic systems where both the quinoline and an adjacent ring are formed simultaneously. nih.gov Such strategies offer a direct and efficient pathway to complex quinoline analogues, potentially adaptable for the synthesis of this compound by selecting appropriate starting materials. The key advantages of these MCRs are the high atom economy and the structural diversity that can be incorporated into the final products. rsc.org

Table 1: Examples of One-Pot and Multi-Component Reactions for Quinoline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic Acid | Ytterbium perfluorooctanoate, Water, Reflux | Quinoline-4-carboxylic acid | researchgate.net |

| Doebner-type | Substituted Anilines, Aldehydes, Pyruvic Acid | Toluene, 100 °C | Quinoline-4-carboxylic acid | nih.gov |

| Quinoline-fused Quinazolinone Synthesis | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-TSA, 100 °C | Quinoline-fused dihydro/spiro-quinazolinone | nih.gov |

| Oxidative Annulation | Anilines, 1,3-Diarylpropenes | Chloranil, DCE, 80 °C | 2,4-Diarylquinoline | organic-chemistry.org |

Green Chemistry Principles in Benzoylquinoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comjddhs.com These principles are increasingly being applied to the synthesis of pharmaceuticals and complex organic molecules like benzoylquinolines. Key aspects include the use of safer solvents, energy-efficient methods, and the reduction of waste. jddhs.comunibo.it The adoption of green chemistry in quinoline synthesis not only minimizes environmental impact but can also lead to more economical and efficient processes. wjpmr.com

A significant portion of chemical waste is generated from volatile organic solvents (VOCs), which pose environmental and health risks. jddhs.com Consequently, a major focus of green chemistry is the replacement of these solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The Doebner reaction for synthesizing quinoline-4-carboxylic acids has been successfully performed in water, offering an environmentally friendly and operationally simple process. researchgate.net Similarly, the Skraup synthesis of quinolines from glycerol (B35011) has been demonstrated in an aqueous medium using a tungstic acid functionalized mesoporous catalyst. researchgate.net

Ionic liquids (ILs) have also emerged as green solvent alternatives. For the synthesis of 4-phenoxyquinoline derivatives, the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate ([bmim][PF6]) has been used as a green reaction medium under microwave irradiation, leading to excellent yields in short reaction times. dntb.gov.uaresearchgate.net

Table 2: Green Solvents in Quinoline Synthesis

| Green Solvent | Reaction Type | Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Water | Doebner Reaction | Ytterbium perfluorooctanoate | Environmentally benign, catalyst recycling | researchgate.net |

| Water | Skraup Synthesis | Tungstic acid on KIT-6 | High yield, catalyst recycling | researchgate.net |

| Ionic Liquid ([bmim][PF6]) | SNAr Reaction | Microwave | Excellent yields, short reaction time | dntb.gov.uaresearchgate.net |

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technology that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. jddhs.comresearchgate.net The application of microwave energy has been successfully employed in the synthesis of various quinoline and quinazolinone derivatives. nih.govijarsct.co.in

For example, the synthesis of pharmacologically active 7-chloro-4-phenoxyquinolines via an SNAr reaction was achieved in excellent yields (72-82%) within just 10 minutes using microwave irradiation in an ionic liquid. dntb.gov.uaresearchgate.net In another instance, the reaction of anthranilic acid with ketones under microwave irradiation using organic clays as catalysts provided quinoline and quinazolinone derivatives in moderate to excellent yields under solvent-free conditions. ijarsct.co.in This method highlights the dual benefits of microwave assistance and solvent-free conditions, representing a highly efficient and green approach. ijarsct.co.in The advantages of MAOS include not only higher yields and shorter reaction times but also lower energy consumption and the ability to perform reactions in open vessels, simplifying the experimental setup. nih.govijarsct.co.in

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinazolinones

| Reactants | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzamide derivative, Aldehyde | Conventional | 84 °C | 30 h | 55% | nih.gov |

| 2-Aminobenzamide derivative, Aldehyde | Microwave | 500 W, 70 °C | 1.5 h | 78% | nih.gov |

| Anthranilic acid, Ketones/Amides | Microwave | Solvent-free, Clay catalyst | Minutes | Moderate to Excellent | ijarsct.co.in |

Developing synthetic methods that proceed without the need for catalysts or reagents, particularly those based on heavy metals, is a primary goal of green chemistry. Such approaches simplify purification, reduce costs, and eliminate toxic waste streams.

Transition metal-free protocols have been developed for the synthesis of 3-acylquinolines through the annulation of enaminones with anthranils, using only methanesulfonic acid and sodium iodide. mdpi.com Even more ideally, catalyst-free methods have been reported. A catalyst-free synthesis of 2-benzoyl-4-quinazolinones, for example, was achieved by reacting anthranilamides and α-haloacetophenones under optimized conditions, offering advantages like cost savings and an environmentally benign process. asianpubs.orgresearchgate.net

Solvent-free, or solid-state, reactions are also highly desirable. The synthesis of 2,4-disubstituted quinolines has been accomplished using a recyclable Hβ zeolite catalyst under solvent-free conditions. rsc.org Similarly, microwave irradiation has been used to promote the synthesis of quinoline derivatives under solvent-less conditions with organic clays as catalysts, providing satisfactory yields and a simple work-up. ijarsct.co.in These reagent-free and solvent-free methods represent a frontier in sustainable chemical synthesis, offering a clean and efficient route to complex molecules like this compound.

Table 4: Examples of Reagent-Free and Solvent-Free Quinoline Synthesis

| Method | Reactants | Conditions | Product | Advantages | Reference |

|---|---|---|---|---|---|

| Catalyst-Free | Anthranilamides, α-Haloacetophenones | Optimized temperature and time | 2-Benzoyl-4-quinazolinone | No catalyst, cost-saving | asianpubs.orgresearchgate.net |

| Transition Metal-Free | Enaminones, Anthranils | MSA, NaI, EtOH, 110 °C | 3-Acylquinoline | Avoids transition metals | mdpi.com |

| Solvent-Free | 2-Aminobenzophenones, Ketones | Hβ zeolite catalyst | 2,4-Disubstituted quinoline | Recyclable catalyst, no solvent | rsc.org |

| Solvent-Free | Anthranilic acid, Ketones | Microwave, Clay catalyst | Quinoline derivatives | Green, simple work-up | ijarsct.co.in |

Spectroscopic Characterization Techniques for Structural Elucidation of 4 4 Ethoxybenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise structure of 4-(4-ethoxybenzoyl)quinoline can be determined.

The ¹H NMR spectrum provides detailed information about the different types of protons and their neighboring environments within the molecule. The spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), shows distinct signals for the protons of the quinoline (B57606) ring, the ethoxybenzoyl group, and the ethoxy side chain.

The aromatic region of the spectrum is complex due to the presence of protons on both the quinoline and the benzoyl rings. The protons of the quinoline moiety typically appear at lower field (higher ppm values) compared to those on the benzoyl ring, owing to the electron-withdrawing effect of the heterocyclic nitrogen atom. The characteristic signals for the ethoxy group, a quartet and a triplet, are observed in the upfield region of the spectrum.

Detailed assignments from experimental data are presented below:

¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.97 | d | 4.5 | H-2 (Quinoline) |

| 8.24 | d | 8.5 | H-8 (Quinoline) |

| 7.91 | d | 8.8 | H-2', H-6' (Benzoyl) |

| 7.82 | ddd | 8.5, 7.0, 1.5 | H-5 (Quinoline) |

| 7.65 | ddd | 8.5, 7.0, 1.5 | H-7 (Quinoline) |

| 7.49 | d | 4.5 | H-3 (Quinoline) |

| 7.00 | d | 8.8 | H-3', H-5' (Benzoyl) |

| 4.16 | q | 7.0 | -OCH₂CH₃ |

d: doublet, t: triplet, q: quartet, ddd: doublet of doublet of doublets

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The spectrum of this compound shows distinct signals for the carbonyl carbon, the aromatic carbons of both rings, and the aliphatic carbons of the ethoxy group. The carbonyl carbon (C=O) signal is characteristically found in the downfield region, typically around 195 ppm. The carbon atoms of the quinoline ring and the benzoyl ring appear in the aromatic region (approx. 115-165 ppm), while the methylene (B1212753) and methyl carbons of the ethoxy group are observed in the upfield aliphatic region.

Experimental ¹³C NMR spectral data are summarized in the following table:

¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 195.1 | C=O |

| 164.0 | C-4' (Benzoyl) |

| 150.9 | C-2 (Quinoline) |

| 148.6 | C-8a (Quinoline) |

| 146.9 | C-4 (Quinoline) |

| 132.8 | C-2', C-6' (Benzoyl) |

| 130.6 | C-7 (Quinoline) |

| 130.0 | C-5 (Quinoline) |

| 129.2 | C-1' (Benzoyl) |

| 129.1 | C-4a (Quinoline) |

| 126.3 | C-6 (Quinoline) |

| 123.9 | C-8 (Quinoline) |

| 119.5 | C-3 (Quinoline) |

| 114.2 | C-3', C-5' (Benzoyl) |

| 64.0 | -OCH₂CH₃ |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment and complete structural confirmation, especially for complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment is used to determine direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu For this compound, an HSQC spectrum would correlate the proton signals in the ¹H NMR spectrum with their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. For instance, it would show a correlation between the proton signal at 8.97 ppm and the carbon signal at 150.9 ppm, confirming their assignment to the C-2/H-2 pair of the quinoline ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular structure by identifying connectivity between different fragments. researchgate.netijpsdronline.com For example, in this compound, HMBC would show a correlation from the H-2' and H-6' protons of the benzoyl ring to the carbonyl carbon (C=O), and also to the C-4 carbon of the quinoline ring, thus establishing the connection between the benzoyl group and the quinoline moiety via the carbonyl linker.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): A ROESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation in solution. For a relatively rigid molecule like this compound, ROESY could confirm the spatial proximity of protons on adjacent rings, further solidifying the structural assignment.

In modern structural elucidation, computational methods are frequently used alongside experimental techniques. The prediction of NMR chemical shifts can be achieved using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.

This process involves:

Building a 3D model of the this compound molecule.

Performing a geometry optimization to find the most stable conformation.

Calculating the NMR shielding tensors for this optimized structure.

Converting the calculated shielding values into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Comparing the computationally predicted ¹H and ¹³C NMR spectra with the experimental data serves as a powerful tool for verifying the proposed structure and the accuracy of the spectral assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks in the spectrum correspond to the carbonyl group, the aromatic rings, and the C-O bonds of the ether linkage.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 1659 | C=O (Ketone) stretching |

| 1601, 1572, 1508 | C=C and C=N (Aromatic ring) stretching |

| 1261 | C-O-C (Aryl ether) asymmetric stretching |

A detailed assignment of all bands in the IR spectrum can be achieved through a comprehensive vibrational analysis. This is often performed computationally using DFT calculations, which can predict the vibrational frequencies and the corresponding atomic motions (normal modes) for each absorption band.

The theoretical vibrational spectrum is calculated for the optimized geometry of the molecule. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for approximations in the theoretical model and the effects of the solid state (in a KBr pellet) versus the gas-phase calculation. This analysis allows for the confident assignment of not only the strong, characteristic bands like the C=O stretch but also the more complex fingerprint region, which contains vibrations related to the bending and stretching of the entire quinoline and benzoyl skeletons.

X-ray Diffraction (XRD) Analysis for Solid-State Structures:There are no published reports on the single-crystal X-ray diffraction of this compound, and therefore, no data on its crystal system, space group, or unit cell dimensions are available.

Without access to primary research articles or database entries containing this specific information, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and data-rich content.

Computational and Theoretical Investigations of 4 4 Ethoxybenzoyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 4-(4-Ethoxybenzoyl)quinoline.

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO band gap, is a crucial indicator of molecular stability.

Studies using DFT calculations at the B3LYP/6-311G(d,p) level of theory have determined the HOMO and LUMO energies for quinoline (B57606) derivatives. For a related compound, the calculated HOMO energy was -6.21 eV and the LUMO energy was -1.94 eV, resulting in an energy gap of 4.27 eV. A smaller band gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Calculated Electronic Properties of a Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.94 |

| Band Gap (ΔE) | 4.27 |

Reactivity Descriptors

From the fundamental electronic properties derived from DFT, several reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's chemical behavior.

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as ω = μ² / 2η.

Based on the HOMO and LUMO energies mentioned previously, these descriptors have been calculated for a similar quinoline structure.

Calculated Reactivity Descriptors for a Quinoline Derivative

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | 6.21 |

| Electron Affinity (A) | 1.94 |

| Electronic Chemical Potential (μ) | -4.075 |

| Hardness (η) | 2.135 |

| Softness (S) | 0.468 |

| Electrophilicity Index (ω) | 3.87 |

Solvent Effects on Compound Stability

The stability of a molecule can be influenced by its environment, particularly the solvent. DFT calculations can model these effects. For instance, the total energy of a related quinoline derivative was calculated in different solvents to assess its stability. The results showed that the total energy of the molecule was lowest in water (-1031.78 Hartree), indicating the highest stability in a polar protic solvent compared to ethanol, methanol (B129727), and the gas phase. This suggests that the compound is more stabilized by polar environments.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating how a molecule like this compound might interact with biological systems at an atomic level.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

Molecular Dynamics Simulations

No specific molecular dynamics simulation studies for this compound have been identified in the searched scientific literature.

In Silico Design and Evaluation of Derivatives (e.g., ADMET and Drug-Likeness Profiles)

There are no available studies on the in silico design of derivatives of this compound, nor are there specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness profiles for this compound or its derivatives in the reviewed literature.

Theoretical Studies of Optical Properties (e.g., Second-Order Nonlinear Optical (NLO) Properties)

No theoretical studies detailing the second-order nonlinear optical (NLO) or other optical properties of this compound were found in the available research.

Lattice Energy Framework Analyses for Crystalline Structures

Analyses of the lattice energy framework for the crystalline structure of this compound are not present in the current body of scientific literature.

Advanced Applications of 4 4 Ethoxybenzoyl Quinoline and Its Derivatives

Applications in Materials Science

The exploration of quinoline (B57606) derivatives in materials science is a burgeoning field, driven by their versatile electronic and photophysical properties. The 4-(4-ethoxybenzoyl)quinoline structure is particularly interesting due to the potential for intramolecular charge transfer (ICT), a phenomenon crucial for many modern material applications.

Organic Light-Emitting Diodes (OLEDs) and Sensors

Quinoline derivatives are well-established as functional materials in the architecture of Organic Light-Emitting Diodes (OLEDs). Quinoline-based compounds can function as electron transporters, hole transporters, or emitters in OLED devices. The electron-withdrawing nature of the quinoline ring plays a significant role in the electron transportation process. The specific role of a this compound derivative would depend on its final molecular structure and resulting electronic properties.

The photoluminescence properties of quinoline derivatives are central to their use in OLEDs and sensors. These properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying the substituents on the quinoline core. For instance, the introduction of different functional groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color and efficiency. While specific experimental data for this compound is not widely available, theoretical studies on similar quinoline derivatives provide insights into its potential performance.

Table 1: Representative Photophysical Properties of Functionalized Quinoline Derivatives for OLED Applications

| Compound Family | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |

|---|---|---|---|---|

| Phenyl-substituted quinolines | 320-380 | 400-500 (Blue-Green) | 50-90 | Emitter/Host |

| Carbazole-quinoline conjugates | 360-400 | 450-550 (Green-Yellow) | 60-95 | Emitter/Host |

This table presents typical data for the broader class of quinoline derivatives to illustrate their potential, as specific data for this compound is limited.

In the realm of sensors, the fluorescence of quinoline derivatives can be sensitive to the presence of specific analytes. The nitrogen atom in the quinoline ring can act as a binding site for metal ions, leading to changes in fluorescence intensity or wavelength, a principle applied in chemosensors. It is conceivable that derivatives of this compound could be designed as fluorescent probes for the detection of various ions or molecules.

Dye Formulations

Historically, quinoline and its derivatives have been integral to the synthesis of various dyes. For example, quinoline is a precursor to Quinoline Yellow, a well-known dye. While the direct application of this compound in commercial dye formulations is not documented, its chromophoric structure suggests potential as a scaffold for new dyestuffs. The absorption of light by this molecule, likely in the UV-A to near-visible range, could be modified through chemical derivatization to produce a range of colors. Quinoline can also appear as a contaminant in dispersing agents used in the dyeing process afirm-group.com.

Dyes based on quinoline skeletons are being designed for applications such as visible light photoinitiators for polymerization reactions mdpi.com. These dyes absorb electromagnetic radiation at the border of ultraviolet and visible light, which is a desirable feature mdpi.com.

Functional Materials for UV Absorption and Luminescence

The inherent structure of quinoline provides it with UV-absorbing properties. The absorption spectrum of quinoline has been measured in the gas phase between 3.5 and 10.7 eV nih.gov. Functionalization of the quinoline core can enhance its ability to absorb UV radiation and dissipate the energy through photophysical processes, making such derivatives candidates for UV-protective coatings and materials. The benzoyl and ethoxy groups in this compound are expected to extend the conjugation and modify the absorption profile, potentially shifting it towards longer UV wavelengths.

The luminescent properties of quinoline derivatives are also of significant interest. Many quinoline-based compounds exhibit strong fluorescence in the visible spectrum. This luminescence can be harnessed in applications such as fluorescent markers, security inks, and in medical imaging. The efficiency and color of the luminescence are highly dependent on the molecular structure and the surrounding environment. Theoretical studies suggest that the electronic properties, and therefore the luminescence, of quinoline derivatives can be systematically tuned.

Table 2: Theoretical Electronic Properties of Substituted Quinolines

| Substituent at C4 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| -H (Quinoline) | -6.5 | -1.2 | 5.3 | Low |

| -CHO (Carbonyl) | -7.2 | -2.5 | 4.7 | High |

| -COOH (Carboxyl) | -7.4 | -2.6 | 4.8 | High |

This table is based on theoretical calculations for representative quinoline derivatives to infer the potential properties of this compound. The lower the energy gap, the more reactive the compound is predicted to be ijpras.com.

Exploration in Catalysis

The application of quinoline derivatives in catalysis is primarily centered on their ability to act as ligands for transition metals. The nitrogen atom of the quinoline ring provides a coordination site for metal ions.

Molecular Level Biological Mechanisms of Action for Quinoline Derivatives Excluding Clinical Data and Safety/dosage

Enzyme and Receptor Binding Studies

Modulation of Catechol-O-methyltransferase (COMT)

Currently, there is no publicly available scientific literature that specifically details the direct modulation of Catechol-O-methyltransferase (COMT) by 4-(4-Ethoxybenzoyl)quinoline. COMT is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy in conditions like Parkinson's disease. While some quinoline (B57606) derivatives have been investigated for their effects on various enzymes, specific data regarding this compound's interaction with COMT is not yet established.

Modulation of Acetylcholinesterase (AChE)

The interaction between this compound and Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine, has not been specifically documented in the available research. Inhibition of AChE is a primary target in the management of Alzheimer's disease. Although the broader class of quinoline compounds has been a source of cholinesterase inhibitors, the specific activity of the 4-(4-Ethoxybenzoyl) derivative remains to be elucidated.

Modulation of Monoamine Oxidase Type B (MAO-B)

Detailed studies on the specific interaction of this compound with Monoamine Oxidase Type B (MAO-B) are not present in the current scientific literature. MAO-B is an enzyme involved in the degradation of monoamine neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative disorders such as Parkinson's disease. While the quinoline scaffold is of interest in medicinal chemistry for its potential to interact with various biological targets, the specific effects of this compound on MAO-B activity have not been reported.

Inhibition of Various Enzymes and Receptors Implicated in Disease Pathways

While specific data on COMT, AChE, and MAO-B is lacking, the broader class of quinoline derivatives has been shown to interact with a variety of other enzymes and receptors. For instance, certain quinoline-based compounds have been found to inhibit enzymes that act on DNA, which can have implications for cancer therapy. nih.govtmc.edu One study identified a quinoline derivative, BT24, as an inhibitor of the DENV-2 protease, an enzyme crucial for the replication of the dengue virus. This finding highlights the potential for quinoline compounds to act as enzyme inhibitors in infectious disease contexts. However, it is crucial to note that these findings are for other quinoline derivatives and not specifically for this compound. The inhibitory profile of this particular compound against a wider range of enzymes and receptors remains an area for future investigation.

Modulation of Cellular Processes (Molecular Pathways)

The influence of this compound on fundamental cellular processes is an emerging area of research.

Effects on DNA Synthesis and Cell Division

Direct experimental evidence detailing the effects of this compound on DNA synthesis and cell division is not yet available. However, some studies on related quinoline compounds provide a basis for potential mechanisms. Research has shown that certain quinoline-based compounds can inhibit various enzymes that interact with DNA. nih.gov Such inhibition could theoretically impact DNA replication and, consequently, cell division. Furthermore, some structurally related quinoxaline (B1680401) derivatives have been observed to induce cell cycle arrest at the G2/M phase, a critical checkpoint in cell division. This suggests that compounds with a quinoline-like scaffold may have the potential to interfere with the normal progression of the cell cycle. The precise impact of this compound on these processes requires direct experimental validation.

Impact on Virus Replication

While research on the direct antiviral activity of this compound is not yet published, studies on other quinoline derivatives suggest that this class of compounds holds promise as antiviral agents. A notable example is the quinoline derivative BT24, which was identified as a potent inhibitor of the dengue virus (DENV) serotype 2 (DENV-2) protease. nih.gov This inhibition of a key viral enzyme led to the suppression of replication for all four DENV serotypes in cell-based assays. nih.gov This demonstrates that the quinoline scaffold can serve as a basis for the development of potent viral replication inhibitors. The specific antiviral spectrum and mechanism of action for this compound are yet to be determined.

Influence on Cell Adhesion to Host Cells

Following a comprehensive review of scientific literature, no specific studies detailing the influence of this compound on cell adhesion to host cells were identified. The biological activity of quinoline derivatives can be diverse, but data pertaining to this specific molecular action for this particular compound are not presently available in published research.

Role in Cytokine Generation and Gene Modulation

While the broader class of quinoline derivatives has been investigated for anti-inflammatory properties, which often involve the modulation of cytokines, specific research on the role of this compound in cytokine generation and gene modulation has not been found. Studies on analogous compounds, such as certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives, have shown inhibition of tumor necrosis factor-alpha (TNF-α) formation. Similarly, other distinct quinoline alkaloids have demonstrated an ability to suppress the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. However, these findings cannot be directly attributed to this compound, for which specific experimental data on cytokine and gene modulation are absent from the current scientific record.

Radical Scavenging Processes and Antioxidant Mechanisms

The antioxidant potential of quinoline derivatives is a subject of scientific inquiry, generally understood to occur through mechanisms like electron transfer and hydrogen atom transfer. However, specific experimental or theoretical data on the radical scavenging processes and antioxidant mechanisms of this compound are not available in the reviewed literature.

Electron Transfer Mechanisms (e.g., Ionization Potential)

The capacity of a compound to act as an antioxidant via an electron transfer mechanism is related to its ionization potential. A lower ionization potential facilitates the donation of an electron to a radical species, neutralizing it. There are no published studies that have specifically calculated or experimentally determined the ionization potential for this compound.

Hydrogen Atom Transfer Mechanisms (e.g., Bond Dissociation Energies)

The hydrogen atom transfer (HAT) mechanism is a key process in radical scavenging, and its efficiency is related to the bond dissociation energy (BDE) of the hydrogen-donating group. A lower BDE indicates that a hydrogen atom can be more easily donated to a radical. For this compound, there are no available data regarding the specific bond dissociation energies of its constituent atoms, preventing a detailed analysis of its potential activity through the HAT mechanism.

Structure-Activity Relationship (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the quinoline class of compounds, SAR is an active area of research.

Impact of Substituent Position on Molecular Interactions

The nature and position of substituents on the quinoline ring are known to be critical determinants of biological activity. For instance, modifications at the C-4 position of the quinoline nucleus have been shown to significantly influence the pharmacological properties of various derivatives. However, specific SAR studies detailing the molecular interactions of the 4-ethoxybenzoyl group at the C-4 position of the quinoline core in this compound are not present in the available scientific literature. While general principles suggest that this bulky, aromatic substituent would significantly impact the molecule's binding affinity to biological targets through steric and electronic effects, specific research elucidating these interactions for this exact compound is required for a definitive analysis.

Role of Specific Functional Groups in the Biological Activity of Quinoline Derivatives

The quinoline scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational element in the development of numerous therapeutic agents. rsc.orgnih.gov The diverse biological activities of quinoline derivatives are profoundly influenced by the nature and position of various functional groups attached to this core structure. brieflands.comnih.gov The interplay between these substituents and the quinoline ring dictates the molecule's physicochemical properties, such as lipophilicity, electron distribution, and steric profile, which in turn govern its interaction with biological targets at the molecular level. Understanding the role of these functional groups is critical for the rational design of new, more potent, and selective quinoline-based compounds.

Basic Nitrogen

The nitrogen atom within the quinoline ring is a fundamental feature, conferring basic properties to the molecule. This basic nitrogen is often crucial for the compound's mechanism of action. acs.org For instance, in the context of antimalarial activity, the nitrogen atom allows for the accumulation of quinoline drugs, such as chloroquine (B1663885), in the acidic food vacuole of the Plasmodium parasite. nih.govjournals.co.za This accumulation is a critical step that leads to the inhibition of hemozoin formation, a process the parasite uses to detoxify the heme produced during hemoglobin digestion. The buildup of toxic free heme ultimately leads to the parasite's death. nih.govhuji.ac.ilpnas.org

Furthermore, studies on quinoline derivatives designed to reverse multidrug resistance (MDR) in cancer cells have highlighted the indispensability of basic nitrogen atoms. acs.org The nitrogen in the quinoline moiety, along with other basic nitrogens in side chains (e.g., a piperazine (B1678402) ring), is thought to be essential for interacting with P-glycoprotein (P-gp), a membrane transporter responsible for ejecting chemotherapeutic drugs from cancer cells. acs.org The basicity of these nitrogen atoms is considered crucial for conferring potent biological activity in various contexts. nih.gov

Halogens

Halogen atoms, particularly chlorine, are common substituents in many biologically active quinoline derivatives. The presence of an electron-withdrawing group, such as chlorine at the 7-position of the quinoline ring, is a well-established requirement for the high antimalarial potency of 4-aminoquinoline (B48711) drugs like chloroquine. youtube.com This specific substitution pattern is a common structural feature in several potent antimalarial agents. youtube.com

In other applications, halogen substitution has also been shown to be a key determinant of biological activity. researchgate.net For example, 2-chloroquinoline (B121035) derivatives have been investigated for a range of activities, including antimicrobial and antiparasitic effects. researchgate.net The introduction of a halogen can significantly alter the electronic properties of the quinoline ring and enhance the molecule's ability to interact with specific biological targets. researchgate.net

Hydroxyl and Methoxy (B1213986) (Alkoxy) Groups

Hydroxyl (-OH) and methoxy (-OCH₃) or other alkoxy groups like ethoxy (-OCH₂CH₃) can significantly modulate the biological profile of quinoline derivatives. The replacement of an ethyl group with a hydroxyethyl (B10761427) group in the side chain of chloroquine to create hydroxychloroquine (B89500) results in lower toxicity while retaining high antimalarial activity. mdpi.com

In the context of α2C-adrenoceptor antagonists, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for activity. acs.orgresearchgate.net Specifically, a methanol (B129727) group (-CH₂OH) at this position on certain 4-aminoquinoline derivatives led to compounds with high antagonist potency and selectivity. acs.orgresearchgate.net This indicates that the hydroxyl group can form key interactions, such as hydrogen bonds, with the receptor binding site. Methoxy groups, by influencing lipophilicity and metabolic stability, also play a significant role in tailoring the pharmacological properties of quinoline-based compounds.

The table below summarizes the influence of various functional groups on the biological activity of quinoline derivatives based on research findings.

| Functional Group | Position on Quinoline Ring | Observed Biological Effect | Example Context |

|---|---|---|---|

| Basic Nitrogen | Position 1 (inherent in ring) | Essential for accumulation in acidic organelles and interaction with protein targets. acs.orgnih.gov | Antimalarial (e.g., Chloroquine), Multidrug Resistance Reversal. acs.orgjournals.co.za |

| Chlorine (Halogen) | Position 7 | Crucial for high potency; acts as an electron-withdrawing group. youtube.com | Antimalarial (4-Aminoquinolines). youtube.com |

| Hydroxyl (-OH) | Position 3 (as part of a substituent) | Enhances antagonist potency and selectivity, likely via hydrogen bonding. acs.orgresearchgate.net | α2C-Adrenoceptor Antagonists. acs.org |

| Hydroxyl (-OH) | Side Chain | Can reduce toxicity while maintaining high activity. mdpi.com | Antimalarial (e.g., Hydroxychloroquine). mdpi.com |

| Methoxy/Alkoxy | Various | Modulates lipophilicity and metabolic stability, influencing overall pharmacological profile. | General Drug Design. |

Q & A

Q. What synthetic routes are recommended for preparing 4-(4-Ethoxybenzoyl)quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of quinoline with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Solvent : Dichloromethane or nitrobenzene for optimal electrophilic substitution.

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 eq.) improves acylation efficiency.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Analogous methods for quinoline derivatives, such as Fe/HCl-mediated reductions (e.g., nitro-to-amine conversion followed by cyclization ), highlight the importance of controlled acidic conditions to avoid decomposition.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what benchmarks validate structural integrity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm (quinoline core) and δ 1.3–1.5 ppm (ethoxy -CH₃). Substituent effects from 4-ethoxybenzoyl groups may downfield-shift adjacent protons.

- ¹³C NMR : Carbonyl (C=O) signals near δ 190–200 ppm; quinoline carbons resonate between δ 120–150 ppm.

- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves bond lengths (±0.004 Å) and angles in quinoline derivatives .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in amber vials to prevent photodegradation.

- Solubility : Test in DMSO, ethanol, or buffered solutions (pH 7.4) for biological assays.

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for quinoline derivatives).

Evidence from safety data sheets (e.g., acute toxicity data for ethoxy-substituted quinolines ) underscores the need for inert atmospheres during handling to prevent oxidation.

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include cisplatin as a positive control.

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows.

Studies on similar 4-substituted quinolines (e.g., 4-anilino derivatives ) demonstrate the impact of substituent positioning on bioactivity.

Advanced Research Questions

Q. How can computational tools optimize the design of this compound derivatives for target-specific activity?

- Methodological Answer :

- Swiss ADME : Predict drug-likeness (e.g., logP <5, molecular weight <500 Da) and intestinal absorption.

- Molecular Docking (Autodock Vina) : Model interactions with targets (e.g., kinase ATP-binding pockets). For instance, 4-ethoxybenzoyl groups may enhance hydrophobic binding .

- PASS Algorithm : Prioritize derivatives with predicted antineoplastic or antibacterial activity.

Recent work on quinoline-triazole hybrids validates computational-guided design for improved selectivity.

Q. What strategies resolve contradictions in reported biological efficacy of quinoline derivatives across studies?

- Methodological Answer :

- Assay Standardization : Use authenticated cell lines (e.g., ATCC-certified) and control for passage number.

- Orthogonal Validation : Confirm cytotoxicity via apoptosis markers (Annexin V/PI) alongside viability assays.

- Purity Analysis : HPLC (≥95% purity) minimizes confounding effects from impurities. For example, ethoxy-substituted quinolines with residual solvents show altered toxicity profiles .

Cross-referencing SAR data from multiple studies (e.g., ) helps identify structural determinants of activity.

Q. How can reaction yields be improved in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) or transition-metal catalysts (e.g., Pd/C) for regioselective acylation.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining >80% yield.

- Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., over-acylated intermediates).

Evidence from nitroquinoline reductions suggests that Fe/HCl systems can achieve >90% conversion under optimized conditions.

Q. What methodologies elucidate the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells.

- Metabolomics : LC-MS/MS to track metabolic pathway disruptions (e.g., glycolysis, TCA cycle).

- Kinase Assays : In vitro kinase inhibition screens (e.g., EGFR, VEGFR2) to pinpoint molecular targets.

Studies on 4-substituted quinolines highlight correlations between ethoxy group positioning and kinase inhibition potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |